Src Kinase Inhibitory Potency: TX-1123 vs. Tyrphostin AG17 (Direct Head-to-Head)
TX-1123 exhibits approximately 159-fold greater Src kinase inhibitory potency than its parent compound tyrphostin AG17. In a direct enzymatic assay using recombinant Src kinase (PDB ID=2SRC), TX-1123 inhibited Src kinase activity with an IC50 of 2.2 μM, whereas AG17 showed only weak inhibition with an IC50 exceeding 350 μM [1]. The O-methylated derivative TX-1925 showed slightly reduced potency (IC50 = 3.1 μM), confirming that the free phenolic hydroxyl group of TX-1123 contributes to optimal kinase interaction [1].
| Evidence Dimension | Src kinase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | TX-1123 IC50 = 2.2 μM |
| Comparator Or Baseline | AG17 IC50 > 350 μM; TX-1925 IC50 = 3.1 μM; TX-1918 IC50 = 4.4 μM |
| Quantified Difference | TX-1123 is >159-fold more potent than AG17; 1.4-fold more potent than TX-1925 |
| Conditions | Recombinant Src kinase enzyme inhibition assay (PDB ID=2SRC); IC50 estimated from enzyme activity as a function of drug concentration [1] |
Why This Matters
For researchers requiring potent Src kinase inhibition, TX-1123 provides a >159-fold potency advantage over the classical tyrphostin AG17, enabling effective kinase blockade at concentrations that avoid the severe mitochondrial toxicity associated with AG17.
- [1] Ohkura K, et al. An Antitumor 2-Hydroxyarylidene-4-cyclopentene-1,3-Dione as a Protein Tyrosine Kinase Inhibitor: Interaction Between TX-1123 Derivatives and Src Kinase. Anticancer Res. 2016 Jul;36(7):3645-3649. PMID: 27354635. View Source
